5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
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Overview
Description
5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a benzamide group, and a trifluoromethylphenyl moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Attachment of the Benzamide Group: The thiazolidine intermediate is then reacted with 2-hydroxybenzoyl chloride in the presence of a base to form the benzamide linkage.
Introduction of the Trifluoromethylphenyl Group: Finally, the trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form alcohols.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis.
Properties
CAS No. |
223508-81-4 |
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Molecular Formula |
C19H15F3N2O4S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H15F3N2O4S/c20-19(21,22)12-4-1-10(2-5-12)9-23-16(26)13-7-11(3-6-14(13)25)8-15-17(27)24-18(28)29-15/h1-7,15,25H,8-9H2,(H,23,26)(H,24,27,28) |
InChI Key |
JFBORTQAGLZYKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)O)C(F)(F)F |
Origin of Product |
United States |
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